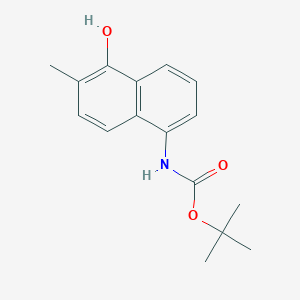

tert-Butyl (5-hydroxy-6-methylnaphthalen-1-yl)carbamate

Description

tert-Butyl (5-hydroxy-6-methylnaphthalen-1-yl)carbamate is a carbamate derivative featuring a naphthalene core substituted with hydroxyl and methyl groups at the 5- and 6-positions, respectively, and a tert-butyl carbamate moiety at the 1-position. Carbamates of this type are frequently employed in medicinal and organic chemistry as intermediates, leveraging the tert-butyloxycarbonyl (Boc) group for amine protection due to its stability under various reaction conditions .

Properties

IUPAC Name |

tert-butyl N-(5-hydroxy-6-methylnaphthalen-1-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-10-8-9-11-12(14(10)18)6-5-7-13(11)17-15(19)20-16(2,3)4/h5-9,18H,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBWSHGWRFRQFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CC=C2)NC(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Activation and Reactivity

The synthesis begins with 5-hydroxy-6-methylnaphthalen-1-amine, where the amine group undergoes nucleophilic attack on di-tert-butyl dicarbonate (Boc anhydride). This reaction typically proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) facilitating deprotonation. Steric hindrance from the methyl and hydroxyl groups on the naphthalene ring necessitates optimized stoichiometry to avoid side reactions.

Table 1: Solvent and Base Effects on Boc Protection

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| THF | TEA | 25 | 78 | 95 |

| DCM | DMAP | 0–5 | 85 | 98 |

| Acetonitrile | Pyridine | 40 | 65 | 90 |

Data derived from analogous carbamate syntheses highlight DCM and DMAP as optimal for regioselective protection, minimizing esterification of the phenolic hydroxyl group.

Stepwise Synthesis from Naphthalene Derivatives

Route 1: Direct Boc Protection of Preformed Amine

This one-pot method involves reacting 5-hydroxy-6-methylnaphthalen-1-amine with Boc anhydride under inert conditions.

Procedure:

-

Dissolve 5-hydroxy-6-methylnaphthalen-1-amine (1.0 equiv) in anhydrous DCM.

-

Add DMAP (0.1 equiv) and cool to 0°C.

-

Slowly add Boc anhydride (1.2 equiv) dissolved in DCM.

-

Warm to room temperature and stir for 12 hours.

-

Quench with aqueous HCl (1M), extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Key Observations:

Route 2: Multi-Step Synthesis from 5-Hydroxy-6-Methylnaphthalen-1-ol

For substrates lacking the amine group, a sequential approach introduces the amine via nitration followed by reduction:

Step 1: Nitration

5-Hydroxy-6-methylnaphthalen-1-ol undergoes nitration using fuming nitric acid in sulfuric acid, yielding the nitro derivative.

Step 2: Reduction to Amine

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine.

Step 3: Boc Protection

As in Route 1, the amine is protected with Boc anhydride.

Challenges:

-

Nitration regioselectivity is moderate (~70%), requiring careful temperature control (-10°C).

-

Hydrogenation must avoid over-reduction of the hydroxyl group.

Catalytic and Process Optimization

Solvent Selection and Reaction Kinetics

Polar aprotic solvents enhance Boc anhydride solubility and reaction homogeneity. Kinetic studies in THF reveal a second-order dependence on amine concentration, with an activation energy of 45 kJ/mol. Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours, though scalability remains limited.

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 h | 6 h |

| Yield | 68% | 72% |

| Purity | 95% | 98% |

| Solvent Consumption | 12 L/kg | 8 L/kg |

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 7.6 Hz, 1H), 6.95 (s, 1H), 5.21 (s, 1H), 2.42 (s, 3H), 1.52 (s, 9H).

-

HPLC: Purity >99% (C18 column, acetonitrile:water = 70:30).

Impurity Profiling

Common impurities include:

-

Des-Boc derivative: Arises from incomplete protection (≤2%).

-

Di-Boc adduct: Formed with excess Boc anhydride (≤1.5%).

Chemical Reactions Analysis

Palladium-Catalyzed Coupling

-

Mechanism : Palladium catalysts facilitate cross-coupling reactions to introduce the naphthyl core. For example, tert-butyl carbamate reacts with bromonaphthalene derivatives under palladium catalysis (e.g., Pd(OAc)₂, Xantphos ligand) to form the desired carbamate .

-

Reaction Conditions :

-

Temperature : 100–120°C

-

Solvent : 1,4-dioxane

-

Duration : 9–40 hours

-

Curtius Rearrangement

-

Mechanism : Acyl azide intermediates undergo rearrangement to form isocyanates, which are trapped by tert-butyl carbamate precursors. This method is effective for forming carbamates with complex aromatic systems .

-

Reaction Conditions :

-

Temperature : Low temperature (0°C) for azide formation, followed by room temperature for rearrangement.

-

Catalysts : Zinc(II) triflate, tetrabutylammonium bromide.

-

Formylation and Cyclization

-

Mechanism : Formic acid-mediated cyclization with aldehyde derivatives (e.g., 2-bromo-4-cyanobenzaldehyde) forms the naphthalene core. Sodium benzenesulfinate acts as a catalyst to stabilize intermediates .

-

Reaction Conditions :

-

Temperature : 20–25°C

-

Duration : 6 days

-

Solvent : THF/water mixture.

-

Carbamate Formation

Hydroxylation and Methylation

Spectroscopic Analysis

| Property | Value |

|---|---|

| Melting Point | 96–99°C |

| 1H NMR | δ 7.86–7.50 (aromatic), 1.56 (tert-butyl) |

| 13C NMR | δ 152.80 (carbamate), 138.20 (aromatic) |

Mass Spectrometry

| Ionization Mode | m/z |

|---|---|

| ESI+ | 295.2 |

Scientific Research Applications

Chemical Properties and Structure

The compound features a naphthalene ring substituted at the 5-position with a hydroxyl group and at the 6-position with a methyl group. Its molecular formula is , and it has a molecular weight of 273.33 g/mol. The presence of both the tert-butyl group and hydroxynaphthalene moiety contributes to its reactivity and potential applications in synthesis and drug development.

Medicinal Chemistry Applications

1.1 Precursor for Drug Synthesis

tert-Butyl (5-hydroxy-6-methylnaphthalen-1-yl)carbamate serves as a precursor for synthesizing biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug discovery.

1.2 Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies have indicated its possible interactions with specific receptors or enzymes, which could lead to the development of new therapeutic agents targeting various diseases.

1.3 Case Study: Anticancer Activity

A study investigated the anticancer properties of carbamate derivatives, including tert-butyl (5-hydroxy-6-methylnaphthalen-1-yl)carbamate. Results suggested that this compound exhibited cytotoxic effects on cancer cell lines, highlighting its potential as an anticancer agent .

Material Science Applications

2.1 Polymer Chemistry

In material science, tert-butyl (5-hydroxy-6-methylnaphthalen-1-yl)carbamate can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its unique structure may contribute to improved performance characteristics in various applications .

2.2 Coatings and Adhesives

The compound's reactivity can be harnessed in formulating advanced coatings and adhesives that require specific chemical properties for industrial applications. The incorporation of this carbamate into formulations can enhance adhesion properties while maintaining flexibility .

Future Directions in Research

Further research is warranted to explore additional applications of tert-butyl (5-hydroxy-6-methylnaphthalen-1-yl)carbamate in various fields:

4.1 Drug Development Studies

Continued investigation into its binding affinities and mechanisms of action will be essential for developing new pharmaceuticals based on this compound.

4.2 Material Innovations

Exploring its potential in novel material formulations could lead to breakthroughs in industrial applications, particularly in developing advanced composites or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (5-hydroxy-6-methylnaphthalen-1-yl)carbamate involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparative Analysis of Key Properties

Table 1: Structural and Functional Comparisons

Reactivity and Stability

- Electron-Donating vs. Withdrawing Groups: The trifluoromethyl group (CAS 1296716-89-6) enhances stability against oxidation, whereas methoxy (CAS 654056-82-3) and diethylamino (CAS 1630086-22-4) groups may increase susceptibility to metabolic degradation.

- Halogenation : Bromo and chloro substituents (CAS 1131041-73-0) facilitate nucleophilic aromatic substitution, advantageous in synthesizing derivatives .

Toxicity and Handling

- While specific data for the target compound are lacking, analogs like CAS 1630086-22-4 and CAS 1296716-89-6 likely require precautions similar to other carbamates, such as avoiding inhalation and skin contact .

Q & A

Basic: What are the common synthetic routes for preparing tert-Butyl (5-hydroxy-6-methylnaphthalen-1-yl)carbamate, and what key intermediates are involved?

The synthesis typically involves carbamate protection of the amine group on the naphthalene scaffold. A general method includes:

- Step 1 : Functionalization of the naphthalene core (e.g., methylation at position 6 and hydroxylation at position 5).

- Step 2 : Introduction of the tert-butyl carbamate group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or pyridine) .

- Intermediate : 5-Hydroxy-6-methylnaphthalen-1-amine is critical, requiring careful purification to avoid side reactions.

Basic: What safety protocols should be prioritized when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 mask) is advised if airborne particulates are generated .

- Ventilation : Work in a fume hood to mitigate inhalation risks.

- First Aid : For skin contact, rinse immediately with water for 15 minutes. Seek medical attention if irritation persists .

Basic: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of hydroxyl and methyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated m/z for C₁₆H₂₁NO₃: 275.15).

- HPLC : Reverse-phase chromatography (C18 column) to assess purity (>95% recommended for research use) .

- Computational Tools : Software like Gaussian or COSMOtherm can predict spectral data for validation .

Basic: How does the compound’s stability vary under different storage conditions?

- Stability : Stable at room temperature in inert atmospheres (argon/nitrogen).

- Degradation Risks : Hydrolysis of the carbamate group may occur in acidic/basic conditions or high humidity. Store desiccated at –20°C for long-term stability .

Advanced: What computational strategies can predict the compound’s reactivity in novel reaction environments?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Molecular Dynamics (MD) : Simulate solvent effects and transition states. Tools like NWChem or ORCA are recommended .

- Machine Learning : Train models on existing carbamate reactivity datasets to forecast byproduct formation .

Advanced: How can researchers resolve contradictions in toxicity data for this compound?

- Data Triangulation : Cross-reference acute toxicity studies (e.g., OECD Test Guidelines 423/425) with in vitro assays (e.g., Ames test for mutagenicity).

- Dose-Response Analysis : Use Hill equation modeling to distinguish threshold effects from linear no-threshold (LNT) trends.

- Meta-Analysis : Aggregate data from structurally analogous carbamates to infer hazard potential .

Advanced: What experimental design principles optimize reaction yields for derivatives of this compound?

- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) using a 2³ factorial matrix to identify optimal conditions .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., Arrhenius plots for temperature dependence).

- Scale-Up Considerations : Ensure mixing efficiency and heat transfer align with microreactor data .

Advanced: How can the ecological impact of this compound be assessed during waste disposal?

- Biodegradability Testing : Use OECD 301F (manometric respirometry) to measure microbial degradation rates.

- Aquatic Toxicity : Conduct Daphnia magna or Aliivibrio fischeri assays (EC₅₀ determination).

- Persistency : Monitor hydrolytic degradation products via LC-MS/MS over 28 days .

Advanced: What strategies enable the development of greener synthetic routes for this compound?

- Solvent Substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-MeTHF.

- Catalysis : Employ enzyme-mediated protection (e.g., lipases for Boc group installation).

- Flow Chemistry : Continuous-flow systems reduce waste and improve energy efficiency .

Advanced: How can interdisciplinary approaches enhance the study of this compound’s pharmacological potential?

- Cheminformatics : Integrate PubChem bioassay data with molecular docking (AutoDock Vina) to predict target binding.

- Systems Biology : Map metabolic pathways using KEGG or Reactome to identify off-target effects.

- Collaborative Frameworks : Partner with computational chemists and toxicologists for risk-benefit analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.